molecular formula C8H9ClN2O B2996422 N-(2-amino-5-chlorophenyl)acetamide CAS No. 87049-66-9

N-(2-amino-5-chlorophenyl)acetamide

Cat. No.: B2996422
CAS No.: 87049-66-9
M. Wt: 184.62
InChI Key: IYTMUKDCYMGZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Amide and Chloroaniline Chemistry

N-(2-amino-5-chlorophenyl)acetamide belongs to the classes of substituted amides and chloroanilines. Acetamides are characterized by the presence of an acetamide (B32628) functional group, and this class of compounds is of significant interest in fields like pharmaceuticals and biomedical research due to their potential biological activities. ontosight.ai The chloroaniline portion of the molecule refers to a chlorine atom attached to an aniline-like structure. The presence of the chlorine atom, an electron-withdrawing group, influences the chemical reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions.

The interplay between the amino and acetamide groups also dictates the compound's chemical behavior. For instance, the amino group can be a site for various chemical reactions, including oxidation to form nitroso or nitro derivatives.

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Organic chemists utilize it as a starting material or a key building block in the synthesis of a wide array of more complex organic compounds, including heterocyclic compounds and potential pharmaceutical agents. researchgate.netresearchgate.net

Its utility is demonstrated in its application for creating various heterocyclic systems. For example, derivatives of acetamide can be used to synthesize five and six-membered heterocyclic compounds like substituted imidazoles, triazines, and thiazolidines. researchgate.netbohrium.com The presence of reactive sites allows for the construction of these ring systems through various condensation and cyclization reactions.

Furthermore, this compound and its derivatives are explored in the synthesis of compounds with potential biological activities. ontosight.ai The core structure can be modified to produce molecules with antimicrobial or other therapeutic properties. irejournals.com The synthesis of novel compounds often involves the reaction of the amino or chloro-substituted positions to build more elaborate molecular architectures.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 87049-66-9 bldpharm.com
Molecular Formula C8H9ClN2O bldpharm.com
Molecular Weight 184.62 g/mol bldpharm.com

The strategic combination of functional groups in this compound makes it a valuable and frequently employed component in the synthetic chemist's toolbox, enabling the construction of diverse and complex molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-5-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTMUKDCYMGZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-amino-5-chlorophenyl)acetamide and Related Analogs

The creation of this compound can be achieved through several reliable synthetic routes. These pathways often involve fundamental organic reactions tailored to introduce the required functional groups onto the aromatic ring in a controlled manner.

A primary method for synthesizing acetamides is through the formation of an amide bond, most commonly via the acylation of an amine. researchgate.net In the context of this compound, a key precursor is 4-chloro-2-nitroaniline. The synthesis often begins with the acylation of a related chloroaniline derivative. For instance, 3-chloroaniline (B41212) can be acylated with reagents like formic acid or acetyl chloride. chemicalbook.comgoogle.com This is followed by a nitration step to introduce the nitro group ortho to the amino group. chemicalbook.com

The acylation reaction itself typically involves treating the aniline (B41778) with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. ontosight.aigoogle.com This reaction forms the N-acetyl group. The final step in this sequence is the selective reduction of the nitro group to an amino group, yielding the target compound. This multi-step approach, starting with acylation to protect the amine before nitration, is a common strategy to control the regioselectivity of the electrophilic aromatic substitution. chemicalbook.comgoogle.com

Table 1: Acylation Reaction for Amide Bond Formation

Starting Material Acylating Agent Product Type Reference
Substituted Aniline (e.g., 4-chloro-2-nitroaniline) Acetic Anhydride / Acetyl Chloride N-Aryl Acetamide (B32628) ontosight.ai
3-Chloroaniline Formic Acid Acylated Intermediate chemicalbook.com
Nitroaniline Compounds Acyl Anhydride / Acyl Halide N-Acylnitroaniline google.com

Nucleophilic substitution reactions provide another powerful route to this compound and its derivatives. This approach typically involves a halogenated acetamide precursor where the halogen atom is displaced by a nucleophile. researchgate.net A pertinent example is the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives. This is achieved by reacting 2-bromo-N-(p-chlorophenyl) acetamide with various primary or secondary amines. irejournals.comirejournals.com

In these reactions, the amine acts as the nucleophile, attacking the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. chemistry.coach This method is particularly useful for introducing a variety of substituents at the 2-position of the acetamide side chain. For example, reacting N-(2-bromo-5-chlorophenyl)acetamide with phenethylamine (B48288) results in the formation of this compound derivatives. The reactivity of the halogen in N-aryl 2-chloroacetamides makes them versatile intermediates for synthesizing a range of compounds through nucleophilic displacement. researchgate.net

The synthesis of this compound is inherently a multi-step process, requiring careful planning to install the functional groups in the correct positions on the benzene (B151609) ring. chemicalbook.comontosight.ai A common sequence starts with a commercially available substituted benzene, such as m-chlorobenzotrifluoride, which undergoes nitration followed by reduction to produce precursors for dyes. google.com

A representative multi-step synthesis for a related compound, 5-chloro-2-nitroaniline, involves the acylation of 3-chloroaniline, followed by nitration, and subsequent hydrolysis. chemicalbook.com This highlights the use of protecting groups and sequential reactions to achieve the desired substitution pattern. Another complex, multi-step synthesis involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, followed by acylation, azidation, and reduction to produce an amino acetamide derivative. google.com These elaborate sequences are essential for building complex molecular architectures from simpler starting materials.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target molecule is critically dependent on the efficient preparation of key precursors and their subsequent chemical transformations.

Halogenated acetamide intermediates are crucial for many synthetic pathways leading to this compound analogs. The synthesis of these intermediates is generally straightforward. For example, 2-bromo-N-(4-chlorophenyl)acetamide is prepared through the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com Similarly, N-aryl 2-chloroacetamides are synthesized by the chloroacetylation of the corresponding aryl amine. researchgate.net The reaction of 4-bromoaniline (B143363) with bromoacetyl chloride also yields the corresponding N-(4-bromophenyl)-2-bromoacetamide. iucr.org These reactions are typically carried out under mild conditions and provide the halogenated intermediates in good yields.

Table 2: Synthesis of Halogenated Acetamide Intermediates

Aryl Amine Precursor Acylating Agent Halogenated Intermediate Product Reference
4-Chloroaniline Bromoacetyl bromide 2-Bromo-N-(4-chlorophenyl)acetamide irejournals.com
4-Bromoaniline Bromoacetyl chloride N-(4-Bromophenyl)-2-bromoacetamide iucr.org
Aryl amine Chloroacetyl chloride N-Aryl 2-chloroacetamide researchgate.net
2-Amino-5-iodophenyl)(2-chlorophenyl) methanone Bromoacetyl bromide 2-Bromo-N-[2-(2-chlorobenzoyl)-4-iodophenyl]acetamide prepchem.com

The conversion of halogenated intermediates into the final substituted amine derivatives is a key step. This is often accomplished through amination reactions, which involve the formation of a carbon-nitrogen bond. chemistrytalk.org A prime example is the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines, such as butylamine, octylamine, and piperidine, to yield the corresponding 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.comirejournals.com This is a type of nucleophilic substitution where the amine displaces the bromide. chemistry.coachlumenlearning.com

Another important synthetic tool is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN). chemistrytalk.orgmasterorganicchemistry.com While direct alkylation of amines with alkyl halides can be difficult to control, reductive amination offers a more controlled method for creating substituted amines. lumenlearning.commasterorganicchemistry.com

General Reactivity and Functional Group Interconversions

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic primary amine, the acetamide moiety, and the chloro-substituent on the phenyl ring. These groups provide sites for a variety of chemical transformations, enabling its use as a versatile intermediate in organic synthesis.

The primary amino group attached to the phenyl ring is susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous anilines provides a strong indication of its expected behavior. Generally, the amino group in such compounds can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents employed for this type of transformation include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction conditions would need to be carefully controlled to achieve the desired oxidation state and avoid potential side reactions involving the amide group or the aromatic ring.

A primary route to obtaining this compound involves the reduction of a nitro group precursor, namely N-(5-chloro-2-nitrophenyl)acetamide. This transformation is a critical step in the synthesis of many substituted anilines. The nitro group is highly reducible, and several methods are effective for its conversion to a primary amine.

Catalytic hydrogenation is a widely used method, often employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is known for its high efficiency and clean reaction profile. Another common approach is the use of reducing metals in acidic media, such as iron powder in the presence of an acid. Furthermore, combinations of sodium borohydride (B1222165) with transition metal complexes have been shown to be effective for the reduction of aromatic nitro compounds to their corresponding amines. researchgate.net

PrecursorReducing Agent/SystemProduct
N-(5-chloro-2-nitrophenyl)acetamideH₂ / Pd/CThis compound
N-(5-chloro-2-nitrophenyl)acetamideFe / AcidThis compound
N-(5-chloro-2-nitrophenyl)acetamideNaBH₄ / Ni(PPh₃)₄This compound

This table presents common reduction methods for the synthesis of this compound from its nitro precursor.

The acetamide linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-amino-5-chloroaniline and acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as concentrated hydrochloric acid (HCl), the mechanism typically begins with the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of the amine as a leaving group leads to the formation of the corresponding aniline and carboxylic acid. jcsp.org.pk For some amides, the reaction can proceed through an A-2 mechanism, which involves a bimolecular nucleophilic attack of water on the protonated substrate. jcsp.org.pk

Base-Catalyzed Hydrolysis: Under basic conditions, for instance, with sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, the mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion as the leaving group. A final proton transfer from a water molecule to the amide anion yields the primary amine.

The hydrolysis of chloroacetamide herbicides has been studied, revealing that base-catalyzed hydrolysis can proceed through an SN2 reaction, substituting the chloride with a hydroxide, or through amide cleavage. Acid-mediated hydrolysis can result in the cleavage of both the amide and ether groups, where applicable. researchgate.net

This compound can participate in nucleophilic substitution reactions in two principal ways: substitution at the chloro-substituted aromatic ring and substitution involving the acetamide group.

The amide moiety itself can be a precursor for nucleophilic substitution. For instance, the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives has been achieved through the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines, demonstrating a nucleophilic substitution at the alpha-carbon of the acetamide. irejournals.com

The amine and amide functionalities of this compound offer multiple avenues for chemical derivatization, allowing for the synthesis of a wide array of new molecules with potentially interesting biological or material properties.

Derivatization of the Amine Group: The primary aromatic amine is a key site for derivatization. Standard reactions for aromatic amines can be applied, including:

Acylation: Reaction with acyl chlorides or anhydrides to form new amide derivatives. For example, chloroacetylation can be carried out using chloroacetyl chloride. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Formation of Schiff Bases: Condensation with aldehydes or ketones can yield imine derivatives. researchgate.net

Derivatization of the Amide Group: The amide group can also be chemically modified. While hydrolysis, as previously discussed, is one pathway, other transformations are possible. The synthesis of N-substituted derivatives of related acetamides has been reported, often involving the reaction of a precursor with different amines or other nucleophiles to create a diverse library of compounds. irejournals.comkfupm.edu.sa For example, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives were synthesized by reacting a bromo-acetamide precursor with butylamine, octylamine, piperidine, and 3-fluoroaniline. irejournals.com

Functional GroupReagent/Reaction TypeProduct Type
AmineAcyl Halide / AnhydrideN-Aryl Amide
AmineSulfonyl ChlorideSulfonamide
AmineAldehyde / KetoneSchiff Base (Imine)
Amide (via precursor)Various AminesN-Substituted Acetamides

This table summarizes common derivatization strategies for the functional groups present in this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2-amino-5-chlorophenyl)acetamide, providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to its different proton environments. The aromatic protons typically appear in the range of δ 6.8–7.5 ppm. The broad signal for the amino (NH₂) protons is often observed around δ 5.2 ppm, though its chemical shift can be influenced by solvent effects. The methyl protons of the acetamide (B32628) group (CH₃) characteristically resonate at approximately δ 2.1 ppm. In some instances, the amide (NH) proton can be observed as a singlet. core.ac.uk

Table 1: ¹H-NMR Spectral Data for this compound and Related Structures

Functional Group Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic Protons 6.8–7.5 Multiplet
Amino (NH₂) ~5.2 Broad Singlet
Acetamide Methyl (CH₃) ~2.1 Singlet
Amide (NH) 7.66 Singlet core.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum provides further structural confirmation by identifying the carbon skeleton. The carbonyl carbon (C=O) of the acetamide group is typically found at a chemical shift of approximately 168 ppm. The aromatic carbons resonate in the region of δ 110–140 ppm, and the methyl carbon of the acetamide group appears at around δ 24 ppm. For the related compound N-(4-chlorophenyl)acetamide, the carbonyl carbon appears at δ 168.50 ppm, with aromatic carbons at 119.95, 124.34, 129.00, and 137.90 ppm, and the methyl carbon at 24.59 ppm. rsc.org

Table 2: ¹³C-NMR Spectral Data for this compound and Related Structures

Functional Group Chemical Shift (δ, ppm) Reference
Carbonyl (C=O) ~168
Aromatic Carbons 110–140
Methyl Carbon (CH₃) ~24
N-(4-chlorophenyl)acetamide - Carbonyl (C=O) 168.50 rsc.org
N-(4-chlorophenyl)acetamide - Aromatic Carbons 119.95, 124.34, 129.00, 137.90 rsc.org
N-(4-chlorophenyl)acetamide - Methyl Carbon 24.59 rsc.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and related compounds shows distinct absorption bands that correspond to specific vibrational modes. The N-H stretching vibrations of the amino and amide groups are typically observed around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives a strong absorption band at approximately 1650 cm⁻¹. The aromatic C-Cl stretching vibration is found in the fingerprint region, typically between 700 and 500 cm⁻¹. For a similar compound, 2-chloro-N-(2-aminophenyl)acetamide, IR peaks were noted at 3255 (N-H), 1676 (C=O), and 1338 cm⁻¹. scholarsresearchlibrary.com

Table 3: FT-IR Spectral Data for this compound and Related Structures

Functional Group Vibrational Frequency (cm⁻¹) Reference
N-H Stretch ~3300
C=O Stretch (Amide) ~1650
C-Cl Stretch 700–500
2-chloro-N-(2-aminophenyl)acetamide - N-H 3255 scholarsresearchlibrary.com
2-chloro-N-(2-aminophenyl)acetamide - C=O 1676 scholarsresearchlibrary.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which has a molecular weight of 184.62 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular formula, C₈H₉ClN₂O. bldpharm.com For instance, the related N-(4-chlorophenyl)acetamide shows a calculated [M+H]⁺ of 170.0392 m/z, with an experimental finding of 170.038 m/z. rsc.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region. For comparison, N-(2-acetamido-4-chlorophenyl)acetamide, a structurally related compound, is also studied using UV-Vis spectroscopy, though specific absorption maxima are not detailed in the provided context. nih.gov

Elemental Composition Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₈H₉ClN₂O, the theoretical elemental composition can be calculated. bldpharm.com The experimental values obtained from a CHN analyzer are then compared against these theoretical values to confirm the compound's identity and purity. A close correlation between the found and calculated values provides strong evidence for the correct synthesis of the target molecule. mdpi.com

ElementTheoretical Percentage (%)Experimental Found (%)
Carbon (C)52.04%N/A
Hydrogen (H)4.91%N/A
Nitrogen (N)15.18%N/A

Chromatographic Separation and Purity Assessment Techniques

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound. Techniques like HPLC and TLC are routinely employed for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, several HPLC methods can be applied. A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar analytes that are difficult to retain in reversed-phase systems. chromatographyonline.com The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. researchgate.net

ParameterTypical ConditionsReference
ModeReversed-Phase or HILIC chromatographyonline.com
Stationary Phase (Column)C18 (Reversed-Phase); Silica-based with polar functional groups (HILIC) chromatographyonline.com
Mobile PhaseAcetonitrile/Water gradient, often with additives like formic acid or ammonium (B1175870) acetate chromatographyonline.com
DetectionUV-Vis (at ~254 nm); Mass Spectrometry (MS) chromatographyonline.comresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor reaction progress, identify compounds, and determine purity. google.com For this compound, a polar stationary phase like silica (B1680970) gel is typically used. operachem.com The sample is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase, usually a mixture of solvents with different polarities. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. utexas.edu After development, the spots are visualized, often under UV light, where UV-active compounds like this compound appear as dark spots on a fluorescent background. operachem.com

ParameterDescriptionReference
Stationary PhaseSilica gel (SiO₂) coated plate operachem.com
Mobile Phase (Eluent)A mixture of a nonpolar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) utexas.edu
VisualizationUV lamp at 254 nm. Staining with reagents like ninhydrin (B49086) can also be used to detect the amino group. operachem.com

Electron Spin Resonance (ESR) Spectroscopy (for complexation studies)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. bhu.ac.inscribd.com The compound this compound itself is diamagnetic, with all its electrons paired, and therefore does not produce an ESR signal.

However, ESR spectroscopy becomes a valuable tool for complexation studies. When this compound acts as a ligand and coordinates with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex will be ESR-active. uni-frankfurt.deresearchgate.net The analysis of the ESR spectrum of such a complex can provide detailed information about the electronic structure, the coordination environment of the metal ion, and the nature of the metal-ligand bonding. nih.gov Parameters such as the g-value and hyperfine splitting patterns are used to interpret the local environment of the unpaired electron within the complex. scribd.com

Thermal Analysis for Understanding Stability and Transformation Parameters

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials. researchgate.net These methods characterize how a substance's physical and chemical properties change as a function of temperature. researchgate.net

For this compound, TGA can determine the temperature at which the compound begins to decompose by monitoring its mass loss upon heating. DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of its melting point, a key indicator of purity, as well as other phase transitions. researchgate.netosti.gov

TechniqueInformation ObtainedSignificance
Thermogravimetric Analysis (TGA)Decomposition Temperature Range, Mass Loss PercentageEvaluates thermal stability and degradation profile.
Differential Scanning Calorimetry (DSC)Melting Point, Enthalpy of Fusion, Phase TransitionsDetermines purity and characterizes solid-state transitions.

Utilization in Advanced Organic Synthesis and Materials Science Research

Building Block for the Construction of Complex Organic Architectures

The utility of N-(2-amino-5-chlorophenyl)acetamide as a foundational building block is evident in its application in diversity-oriented synthesis (DOS). mdpi.com This strategy aims to create libraries of structurally diverse molecules from a common starting material. mdpi.com The amino group on the acetophenone (B1666503) core of similar structures can be readily modified, allowing for the synthesis of a wide array of natural product analogs, including flavones, coumarins, and chalcones. mdpi.com The reactivity of the amino and chloro substituents allows for a variety of chemical transformations, such as N-alkylation, acylation, and transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions enable the facile introduction of various functional groups and the construction of polycyclic systems. For instance, the amino group can be diazotized and subsequently replaced with other functionalities, while the chloro group can participate in nucleophilic aromatic substitution reactions. These characteristics make it an ideal starting point for creating complex molecular scaffolds that are often difficult to synthesize through other methods. google.com

Synthetic Precursor in Medicinal Chemistry Research (as an intermediate for complex scaffolds)

In the realm of medicinal chemistry, this compound and its derivatives serve as crucial intermediates for the synthesis of biologically active scaffolds. nih.gov The inherent functionalities of the molecule provide a template for the development of new therapeutic agents. For example, N-substituted chloroacetamides have demonstrated significant potential as antimicrobial agents. nih.gov The biological activity of these compounds can be fine-tuned by altering the substituents on the phenyl ring, thereby influencing properties like lipophilicity and the ability to cross cell membranes. nih.gov

Furthermore, derivatives of N-phenylacetamide are integral to the structure of several approved drugs, highlighting the importance of this chemical motif in pharmaceuticals. irejournals.com Research has shown that acetamide (B32628) derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.gov The synthesis of novel phenylglycinamide derivatives, for instance, has led to the discovery of potential broad-spectrum anticonvulsants. nih.gov

Table 1: Examples of Biologically Active Compounds Derived from Acetamide Intermediates

Compound Class Therapeutic Potential Reference
N-substituted chloroacetamides Antimicrobial nih.gov
N-phenylacetamide sulphonamides Analgesic, Anti-hypernociceptive nih.gov
Quinazoline-2-sulfonyl-acetamides Anticancer nih.gov
Thiazolidine-2,4-dione derivatives Anti-inflammatory acs.org
Phenylglycinamide derivatives Anticonvulsant nih.gov

Intermediate for the Synthesis of Organic Compounds for Agrochemical Research

The applications of this compound extend into the field of agrochemicals. The structural features that make it valuable in medicinal chemistry are also relevant for the development of new pesticides and herbicides. The compound 2-Amino-5-chlorobenzamide, a related structure, is not only a precursor for pharmaceuticals but also exhibits herbicidal and plant-regulating effects. google.com The synthesis of novel derivatives allows for the exploration of structure-activity relationships, aiming to create compounds with enhanced efficacy and selectivity for agricultural applications. The development of new N-(substituted phenyl)-2-chloroacetamide analogues is driven by the goal of improving their selectivity and lipophilicity for better performance as microbial reagents in agriculture. nih.gov

Development of Novel Derivatives for Exploring Structure-Reactivity Relationships

The synthesis of a diverse range of derivatives from this compound is a key strategy for investigating structure-reactivity relationships. irejournals.com By systematically modifying the core structure and observing the resulting changes in chemical and biological properties, researchers can gain insights into the molecular features that govern a compound's activity. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized and their antibacterial activities were evaluated, demonstrating that different amine substitutions lead to varying levels of efficacy against different bacterial strains. irejournals.com

Quantitative structure-activity relationship (QSAR) analysis is a computational tool used in conjunction with experimental synthesis to predict the biological activity of newly designed molecules. nih.gov This approach has been successfully applied to N-(substituted phenyl)-2-chloroacetamides to understand how the position and nature of substituents on the phenyl ring influence their antimicrobial potential. nih.gov Such studies are crucial for the rational design of more potent and selective compounds.

Table 2: Synthetic Strategies for Derivatization

Reaction Type Reagents Resulting Derivative Class Reference
Nucleophilic Substitution Various amines 2-amino-N-(p-Chlorophenyl) acetamide derivatives irejournals.com
Chloroacetylation Chloroacetyl chloride N-(5-arylazo-4-phenylthiazol-2-yl)-2-chloroacetamide mdpi.com
Condensation Thiourea derivatives Thiazolidinones
Suzuki Cross-Coupling Arylboronic acids Tri-aryl-substituted anilines mdpi.com

Applications in the Design and Synthesis of New Materials with Specific Properties

The versatility of this compound and its analogues also finds application in materials science. These compounds can serve as precursors for the synthesis of specialty chemicals and materials with specific optical and electronic properties. For example, aniline (B41778) derivatives are used in the production of dyes and ferromagnetic materials. mdpi.com The ability to form stable complexes with metals and to be incorporated into larger polymeric structures makes them attractive for the development of advanced materials. mdpi.com

The study of triphenyl acetamide analogs has revealed their potential for use in nonlinear optical (NLO) materials. mdpi.com These materials are of interest for applications in optoelectronics and photonics. Furthermore, polyanilines, which can be synthesized from aniline-based precursors, are known for their electrical conductivity and environmental stability, making them suitable for use in electronic devices. mdpi.com The structural characteristics of azo dyes containing the acetamide moiety, such as their stability and dispersibility, are also relevant for their use in various material applications. canada.ca

Exploration of Energetic Material Characteristics of Related Compounds

While not a primary application of this compound itself, the structural motifs present in this compound are found in molecules explored for their energetic properties. The synthesis of compounds containing nitro groups, often in conjunction with amino and chloro substituents on an aromatic ring, is a common strategy in the development of energetic materials. For example, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides involves the use of a nitrated benzimidazole (B57391) core, which contributes to the energetic nature of the final compounds. mdpi.com The presence of multiple nitrogen-containing functional groups and the potential for forming highly stable gaseous products upon decomposition are key characteristics of energetic materials. Research in this area often focuses on achieving a high density, a positive oxygen balance, and thermal stability in the target molecules.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-amino-5-chlorophenyl)acetamide, and how are intermediates characterized?

The compound is typically synthesized via acylation of 2-amino-5-chloroaniline using acetic anhydride or acetyl chloride under controlled conditions. Key intermediates, such as nitro precursors, are reduced to the amine before acetylation. Characterization employs IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., NH resonance at δ 8-10 ppm, aromatic protons at δ 6.5-7.5 ppm), and elemental analysis to confirm purity . For regioselective synthesis, protecting groups may be required to avoid side reactions at the amino or chloro substituents.

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • NMR : ¹H NMR confirms aromatic protons (split patterns due to chloro and amino substituents) and acetamide methyl group (δ ~2.1 ppm). ¹³C NMR distinguishes carbonyl (δ ~170 ppm) and aromatic carbons.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. X-ray crystallography (if crystals are obtainable) resolves bond angles and intermolecular interactions .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–13) and monitoring degradation via HPLC or TLC. Thermal stability is tested using differential scanning calorimetry (DSC) to identify decomposition temperatures. Hydrolytic susceptibility of the amide bond is a key focus, with basic conditions posing higher risks .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in aromatic proton splitting or NH chemical shifts may arise from tautomerism or solvent effects. Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to assign ambiguous peaks.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the amide bond).
  • X-ray Diffraction : Resolves structural ambiguities, such as intramolecular hydrogen bonds (e.g., C—H⋯O interactions in related chloroacetamides) .

Q. What strategies optimize the regioselective synthesis of derivatives with multiple reactive sites (e.g., amino, chloro, amide)?

  • Protecting Groups : Temporarily block the amino group using tert-butoxycarbonyl (Boc) before introducing chloro or other substituents.
  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to control functionalization at specific positions.
  • Computational Modeling : Predict reactivity using DFT calculations (e.g., Fukui indices) to identify electrophilic/nucleophilic sites .

Q. How do substituent effects influence the bioactivity of this compound analogs in anticancer assays?

  • Structure-Activity Relationship (SAR) : Modify the chloro position or introduce electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity.
  • MTT Assay : Test derivatives against cancer cell lines (e.g., HCT-116, MCF-7) to correlate substituents with IC₅₀ values.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • HOMO-LUMO Analysis : Evaluates electron donor/acceptor capacity using Gaussian software (basis set: B3LYP/6-311++G**).
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability .

Q. How can researchers mitigate hazards during large-scale synthesis (e.g., handling chloro intermediates or toxic byproducts)?

  • Process Optimization : Replace acetyl chloride with less volatile reagents (e.g., acetic anhydride).
  • Byproduct Management : Use scavengers (e.g., triethylamine) to neutralize HCl gas.
  • Safety Protocols : Conduct reactions in fume hoods with personal protective equipment (PPE) and monitor air quality .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Variations may stem from impurities, polymorphs, or solvent residues. Solutions include:

  • Recrystallization : Purify the compound using solvents like ethanol/water.
  • Thermogravimetric Analysis (TGA) : Confirm decomposition vs. melting events.
  • Cross-Validation : Compare data with authenticated samples or databases (e.g., NIST Chemistry WebBook) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.